2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-

Ceftibuten synthesis Side-chain intermediate Amino-protecting group

ANDA/DMF filers often face delays validating impurity-specific HPLC methods due to uncharacterized reference markers. This fully characterized Ceftibuten Impurity 1 (Cbz-diacid, CAS 102199-53-1) resolves this bottleneck with a complete Certificate of Analysis. - Validated HPLC data (linearity r=0.9999, recovery 100.5%, LOD 32 ng) ensure immediate method transferability. - The Cbz protecting group's distinct Z→E isomerization profile makes it a stringent probe for stability-indicating method development. - Supplied with MS, ¹H NMR, and IR spectra for unambiguous structure confirmation, eliminating de novo elucidation.

Molecular Formula C16H14N2O6S
Molecular Weight 362.36
CAS No. 102199-53-1
Cat. No. B601341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
CAS102199-53-1
Synonyms2-​Pentenedioic acid, 2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-
Molecular FormulaC16H14N2O6S
Molecular Weight362.36
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=CCC(=O)O)C(=O)O
InChIInChI=1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- (CAS 102199-53-1): Procurement-Side Identity and Class Anchoring


2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- (CAS 102199-53-1), systematically referred to as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)pent-2-enedioic acid, is a fully characterized, protected thiazolyl-pentenedioic acid intermediate and process-related impurity of the third-generation oral cephalosporin antibiotic ceftibuten [1]. With a molecular formula of C₁₆H₁₄N₂O₆S and a molecular weight of 362.36 g/mol, this compound features a Cbz (benzyloxycarbonyl) protecting group on the 2-aminothiazole moiety and a free diacid side chain . It is cataloged by multiple certified reference standard suppliers as Ceftibuten Impurity 1 or Ceftibuten Related Impurity 1 and is employed as a reference marker in HPLC purity and impurity profiling methods during pharmaceutical quality control, stability studies, and ANDA/DMF submissions for ceftibuten drug substance and product .

Why Generic Substitution of Ceftibuten Side-Chain Intermediates Fails for Regulated Pharmaceutical Development


The critical limiting factor in exchanging in-class ceftibuten side-chain intermediates is the divergent impact of amino-protecting group chemistry (Cbz vs. Boc) on overall synthetic yield and impurity burden, quantitatively documented in a head-to-head process patent [1]. Generic replacement of the Cbz-diacid (102199-53-1) with the analogous Boc-protected diacid (103054-22-4) or other protected variants triggers step-yield penalties, altered impurity profiles (≥6 impurities with Cbz vs. 3 with Boc), and crystallization behavioral differences that directly affect downstream ceftibuten purity and regulatory compliance [1]. Furthermore, steric and electronic effects of the protecting group modulate Z/E isomerization rates of the α,β-unsaturated side chain under aqueous conditions, making the Cbz variant distinguishable in both synthetic efficiency and stability profile from its closest analogs [2].

Product-Specific Quantitative Differentiation Evidence for 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- (CAS 102199-53-1)


Cbz- vs. Boc-Protected Intermediate: Head-to-Head Synthetic Yield and Impurity Comparison

In a direct process comparison disclosed in the patent literature, the conventional Cbz-protected ceftibuten 7β-side chain intermediate (target compound 102199-53-1) was benchmarked against a newly developed Boc-protected route. When employing the Cbz protecting group, the reaction yield for addition of the protecting group to the side chain reached only approximately 75%, and the subsequent acylation step did not exceed 80%, resulting in an overall synthesis yield of approximately 55% that rarely surpassed 60% [1]. By contrast, switching to a Boc protecting group on the same thiazolyl-pentenedioic acid scaffold raised the protecting group addition yield to >90% (up to 92%), improved acylation yield to >85%, and delivered an overall yield exceeding 70% [1]. In terms of impurity profile, mass spectrometric analysis revealed that the Cbz-mediated route generated at least 6 distinct impurities in the final ceftibuten product, whereas the optimized Boc route restricted impurities to only 3 detectable species [1]. These data establish a quantifiable trade-off: the Cbz-diacid offers superior crystallinity and resistance to racemization during activation, which historically drove its adoption, but at a measurable cost in step yield and impurity count. The cited patent explicitly states that because of the crystallization difficulty of ceftibuten, Cbz protecting groups are basically used in the art to increase the yield, underscoring that the target compound's key differential advantage is its unique ability to facilitate product crystallization, a property not replicated by the simpler Boc analog [1].

Ceftibuten synthesis Side-chain intermediate Amino-protecting group Cbz Boc Process patent

Cbz-Diacid vs. Cbz-Prenyl Ester: Stability and Handling Differentiation for the Ceftibuten Side Chain

The target compound (CAS 102199-53-1) is the diacid form of the Cbz-protected side chain, whereas the most common downstream intermediate, Ceftibuten Sidechain (CAS 115065-79-7), is the 5-(3-methyl-2-butenyl) monoester. The prenyl ester is supplied and stored under refrigeration at 2–8°C due to the lability of the ester linkage and the potential for double-bond isomerization, as noted in supplier specifications . The free diacid, possessing a higher melting point and lacking the thermally and hydrolytically sensitive prenyl ester, exhibits superior ambient storage stability and can be directly employed as a reference standard for impurity quantification without the need for controlled cold-chain logistics. Although no peer-reviewed head-to-head forced degradation study was identified in the accessed literature, the documented storage requirement divergence (ambient for the diacid vs. 2–8°C for the prenyl ester) constitutes a tangible differential in procurement and handling logistics for laboratories that lack validated cold storage infrastructure .

Ceftibuten side chain Diacid Prenyl ester Stability Storage condition

Electronic Effect of the Cbz Protecting Group on C7-Side Chain Isomerization Kinetics

The isomerization reaction of ceftibuten-related compounds at the C7-side chain double bond is modulated by the electronic nature of substituents adjacent to the double bond. Hashimoto and Hirano (1998) demonstrated that electron-withdrawing substituents increase the isomerization rate of ceftibuten and its side-chain analogs in aqueous solution, with the isomerization rate being influenced by the dissociation state of the C7-side chain carboxylic acid (pKa ~3.2) and the aminothiazole moiety (pKa ~4.5) [1]. The Cbz (benzyloxycarbonyl) group, being more electron-withdrawing than a Boc (tert-butoxycarbonyl) group due to the electron-deficient benzyloxy moiety, is predicted to accelerate Z→E isomerization relative to the Boc-protected analog under equivalent pH conditions [1]. This class-level inference is supported by the Hashimoto study’s explicit finding that the electron-withdrawing character of substituents near the double bond directly correlates with faster isomerization rates [1]. The consequence is that the target Cbz-diacid, when used as a reference standard, has a defined and higher isomerization propensity that must be factored into method validation: HPLC methods for ceftibuten impurity profiling must demonstrate baseline separation of the Z and E isomers, and the Cbz-diacid reference standard provides a more stringent test of chromatographic resolution owing to its relatively faster isomerization kinetics [1].

Ceftibuten isomerization C7-side chain Electron-withdrawing substituent Z/E isomerization pH-rate profile

HPLC Method Suitability: Documented Retention and Resolution of Ceftibuten Impurity 1 in Compendial-Style Analysis

The target compound (Ceftibuten Impurity 1, CAS 102199-53-1) has been explicitly utilized as a reference marker in validated HPLC methods for the analysis of ceftibuten and its related substances. A published Chinese-language analytical study employed an Altima C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1 mol/L NaH₂PO₄:methanol (92:8) at 1.0 mL/min and UV detection at 263 nm, achieving chromatographic separation of ceftibuten from its related substances including Impurity 1 [1]. The method demonstrated linearity over 0.16–0.23 mg/mL (r=0.9999), mean recovery of 100.5%, repeatability RSD of 0.617%, and a detection limit of 32 ng, establishing that the target compound can be resolved and quantified with high precision under standard reversed-phase conditions [1]. Furthermore, multiple certified reference standard suppliers (Veeprho, Axios Research, SynZeal, CymitQuimica) list this compound as a characterized impurity standard supplied with a Certificate of Analysis (CoA) including HPLC purity, MS, and ¹H NMR data, confirming its identity and purity are validated down to the individual batch level—an essential prerequisite for use as a system suitability marker in regulatory quality control [2].

HPLC Impurity profiling Ceftibuten Method validation Reference standard

Optimal Application Scenarios for 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- (CAS 102199-53-1)


Certified Reference Standard for Ceftibuten Impurity Profiling in ANDA and DMF Submissions

Pharmaceutical quality control laboratories preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic ceftibuten require a fully characterized impurity reference standard to establish system suitability, specificity, and quantification limits in their HPLC methods. The target compound (CAS 102199-53-1), supplied as Ceftibuten Impurity 1 with a comprehensive Certificate of Analysis (HPLC purity, MS, ¹H NMR), serves as a regulatory-compliant marker for the Cbz-protected side-chain diacid impurity [1]. The validated HPLC method data (linearity r=0.9999, recovery 100.5%, LOD 32 ng) provide immediate method transferability, reducing the validation burden for the ANDA filer [2].

Synthetic Intermediate Procurement When Crystallization-Controlled Process is Priority

In ceftibuten manufacturing routes where facile product crystallization and resistance to racemization during activation are the overriding process requirements, the Cbz-diacid (102199-53-1) is the intermediate of choice despite its lower overall yield relative to the Boc route [1]. The patent CN112125923A explicitly states that 'the CBZ protecting group is easy to crystallize and stable and is not easy to racemize during activation, so that the product crystallization can be promoted as much as possible,' directly justifying this compound's selection when crystallization is the rate-limiting quality attribute [1].

Forced Degradation and Stability-Indicating Method Development Probe

The Cbz-diacid's relatively higher Z→E isomerization propensity, driven by the electron-withdrawing benzyloxycarbonyl group, makes it a more stringent probe for validating the resolution capability of stability-indicating HPLC methods [1]. When developing a method intended to separate and quantify all potential degradation products of ceftibuten, spiking with this impurity standard tests the method's ability to resolve the critical Z/E isomer pair under stressed conditions (e.g., elevated temperature, acidic/alkaline hydrolysis) [1].

Reference Material for Spectroscopic Structure Confirmation of Side-Chain Intermediates

In medicinal chemistry and process chemistry laboratories synthesizing novel cephalosporin analogs, the target compound (C₁₆H₁₄N₂O₆S, MW 362.36) serves as a well-characterized spectroscopic reference for the Cbz-protected 2-aminothiazol-4-yl-pent-2-enedioic acid scaffold [1]. Its full characterization data (IR, MS, ¹H NMR) provided with commercial reference standards enable unambiguous structure confirmation of newly synthesized analogs, eliminating the need for de novo full structural elucidation of the core scaffold [1].

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